ethyl 2-hydroxyimino-3-oxobutanoate
Description
Ethyl 2-hydroxyimino-3-oxobutanoate (C₆H₉NO₄, molecular weight: 159.14 g/mol) is a β-keto ester derivative featuring an oxime functional group at the 2-position and a ketone at the 3-position. Its IUPAC name is ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate, with stereochemistry designated as (2E) . This compound is synthesized via the reaction of ethyl 3-oxobutanoate with nitrite in acidic conditions, forming the hydroxyimino group . Its applications span organic synthesis, particularly as an intermediate in heterocyclic chemistry and coordination complexes .
Key properties include:
- Molecular formula: C₆H₉NO₄
- Melting point: Not explicitly reported, but derivatives with similar structures (e.g., hydrazono analogs) show melting points in the range of 139–158°C .
- Functional groups: Oxime (C=N-OH), ketone (C=O), and ester (COOEt).
Properties
IUPAC Name |
ethyl 2-hydroxyimino-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACSYDRIOYGJNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=NO)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-hydroxyimino-3-oxobutanoate involves specific chemical reactions and conditions. The preparation methods typically include the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis process.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its applications. Industrial production methods often involve optimized reaction conditions and the use of large-scale reactors. The process may also include purification steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ethyl 2-hydroxyimino-3-oxobutanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can have different chemical and physical properties, making them suitable for various applications.
Scientific Research Applications
Applications in Organic Synthesis
Ethyl 2-hydroxyimino-3-oxobutanoate serves as a versatile intermediate in organic synthesis. Its structure allows for modifications that lead to the creation of various derivatives useful in different chemical reactions.
Synthetic Pathways
- Formation of Heterocycles : It is utilized in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
- Building Block for Complex Molecules : The compound acts as a building block for more complex organic molecules, including those with biological activity.
Agrochemical Applications
The compound has notable applications in the agrochemical industry, where it is employed in the development of pesticides and herbicides. Its ability to form derivatives that exhibit biological activity makes it valuable for creating effective agrochemicals.
Case Study: Pesticide Development
A study highlighted the synthesis of new pesticide formulations using this compound as a precursor. These formulations demonstrated enhanced efficacy against target pests while exhibiting lower toxicity to non-target organisms.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic effects.
-
Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Compound MIC (mg/ml) Target Bacteria Derivative A 0.125 E. coli Derivative B 0.073 S. aureus Derivative C 0.109 K. pneumonia -
Anthelmintic Activity : The compound has also been evaluated for its anthelmintic properties, showing promising results against parasitic worms.
Compound Time of Death (min) Target Worm Derivative A 30 Pheretima posthuma Derivative B 45 Ascaridia galli
Mechanism of Action
The mechanism of action of ethyl 2-hydroxyimino-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. Understanding the molecular targets and pathways involved can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Ethyl 3-Hydroxy-3-Methylbutanoate
Molecular formula : C₇H₁₄O₃
Molecular weight : 146.18 g/mol
Key differences :
- Replaces the oxime group with a hydroxyl and methyl group at the 3-position.
- Lacks the conjugated C=N-OH system, reducing its ability to form coordination complexes.
- Physical properties : Higher volatility due to lower molecular weight; standard evaporation enthalpy is 51.30 kJ/mol .
- Applications : Used in flavoring agents and fragrances due to its ester and hydroxyl groups .
Ethyl 2-(3-Methylbenzyl)-3-Oxobutanoate
Molecular formula : C₁₄H₁₈O₃
Molecular weight : 234.29 g/mol
Key differences :
Antimicrobial Oxobutanoate Derivatives (e.g., Compounds 2a, 2j)
Example: Ethyl 2-(2-(3-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)hydrazono)-3-oxobutanoate (2j) Molecular formula: C₁₈H₂₁N₅O₅S Molecular weight: 419.46 g/mol Key differences:
Ethyl 2-Amino-3-Oxobutanoate Hydrochloride
Molecular formula: C₆H₁₁NO₃·HCl Molecular weight: 182 g/mol Key differences:
Ethyl 4-Chloro-2-Hexoxyimino-3-Oxobutanoate
Molecular formula: C₁₂H₂₀ClNO₄ Molecular weight: 277.75 g/mol Key differences:
- Chloro and hexoxyimino substituents enhance electrophilicity and lipophilicity.
- Applications: Potential use in agrochemicals or polymer chemistry .
Structural and Functional Group Analysis
Q & A
Q. Key Methodological Steps :
- Use response surface methodology (RSM) to model nonlinear relationships between variables.
- Monitor reaction progress via TLC or in-situ FTIR to detect intermediates (e.g., enol tautomers) .
How can spectroscopic techniques resolve structural ambiguities in this compound?
Basic Research Focus
Combined spectroscopic analysis is critical:
- NMR : The hydroxyimino (-NOH) proton appears as a broad singlet (δ 10–12 ppm in DMSO-d6). The ester carbonyl (C=O) resonates at δ 165–170 ppm in ¹³C NMR, while the oxime C=N appears at δ 150–155 ppm .
- IR : Strong absorption bands at ~3200 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O and C=N stretches) confirm functional groups .
Advanced Tip : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to validate tautomeric forms .
What methodologies are recommended for determining the compound’s physicochemical properties?
Q. Basic Research Focus
- Solubility : Use the shake-flask method with HPLC quantification across solvents (e.g., water, ethanol, DMSO) .
- Partition Coefficient (log P) : Employ reverse-phase HPLC to measure octanol/water distribution, critical for bioavailability studies .
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen can identify decomposition temperatures .
Q. Advanced Research Focus
- Quantum Mechanics (QM) : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts transition states for nucleophilic attacks on the β-keto ester moiety .
- Molecular Dynamics (MD) : Simulate solvent effects on tautomer stability (e.g., preference for keto vs. enol forms in polar solvents) .
Validation : Cross-check computational results with experimental IR and NMR data to refine force field parameters .
How should researchers design experiments to study degradation pathways?
Q. Advanced Research Focus
- Forced Degradation Studies : Expose the compound to stress conditions (heat, UV light, acidic/alkaline media) and analyze products via LC-MS .
- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways of the ester group .
Key Insight : Degradation in alkaline conditions typically cleaves the ester bond, yielding 2-hydroxyimino-3-oxobutanoic acid, detectable by HPLC retention time shifts .
What frameworks ensure reproducibility in synthetic protocols?
Q. Advanced Research Focus
- Standardized Reporting : Document all parameters (e.g., stirring rate, solvent batch purity) using FAIR data principles .
- Collaborative Validation : Share protocols with independent labs to identify overlooked variables (e.g., trace impurities in reagents) .
How can AI enhance experimental workflows for derivative synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
